[Ala113]-MBP (104-118) acetate
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Overview
Description
[Ala113]-MBP (104-118) acetate is a synthetic peptide compound. It is a modified form of the myelin basic protein (MBP) fragment, specifically the amino acid sequence from positions 104 to 118, with an alanine substitution at position 113. This compound is often used in scientific research to study the properties and functions of myelin basic protein, which is a crucial component of the myelin sheath in the nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ala113]-MBP (104-118) acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and accuracy of the peptide sequence.
Chemical Reactions Analysis
Types of Reactions
[Ala113]-MBP (104-118) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Specific amino acids within the peptide can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution reactions: Typically involve the use of protected amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
[Ala113]-MBP (104-118) acetate has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis methods and peptide-protein interactions.
Biology: Helps in understanding the role of myelin basic protein in the nervous system and its involvement in diseases like multiple sclerosis.
Medicine: Investigated for its potential therapeutic effects in demyelinating diseases.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting myelin-related disorders.
Mechanism of Action
The mechanism of action of [Ala113]-MBP (104-118) acetate involves its interaction with myelin basic protein receptors and other molecular targets in the nervous system. It can modulate immune responses and influence the stability and integrity of the myelin sheath. The pathways involved include signal transduction mechanisms that regulate myelin formation and maintenance.
Comparison with Similar Compounds
Similar Compounds
[Ala113]-MBP (104-118): The non-acetate form of the peptide.
MBP (104-118): The unmodified form of the peptide without the alanine substitution.
Other MBP fragments: Various fragments of myelin basic protein used in research.
Uniqueness
[Ala113]-MBP (104-118) acetate is unique due to its specific alanine substitution at position 113 and the acetate modification. These changes can alter the peptide’s properties, making it a valuable tool for studying the structure-function relationships of myelin basic protein and its role in the nervous system.
Properties
Molecular Formula |
C69H108N20O21 |
---|---|
Molecular Weight |
1553.7 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C67H104N20O19.C2H4O2/c1-35(2)23-45(81-55(94)31-75-58(97)44(20-14-22-72-67(70)71)80-54(93)30-74-57(96)43(19-12-13-21-68)79-52(91)27-69)60(99)86-50(33-89)64(103)83-46(24-36(3)4)61(100)85-49(32-88)63(102)78-37(5)56(95)82-47(25-39-15-8-7-9-16-39)62(101)87-51(34-90)65(104)84-48(26-40-28-73-42-18-11-10-17-41(40)42)59(98)76-29-53(92)77-38(6)66(105)106;1-2(3)4/h7-11,15-18,28,35-38,43-51,73,88-90H,12-14,19-27,29-34,68-69H2,1-6H3,(H,74,96)(H,75,97)(H,76,98)(H,77,92)(H,78,102)(H,79,91)(H,80,93)(H,81,94)(H,82,95)(H,83,103)(H,84,104)(H,85,100)(H,86,99)(H,87,101)(H,105,106)(H4,70,71,72);1H3,(H,3,4)/t37-,38-,43-,44-,45-,46-,47-,48-,49-,50-,51-;/m0./s1 |
InChI Key |
AQUHUDPJNQCXBZ-QDZOGIIMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN.CC(=O)O |
Origin of Product |
United States |
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